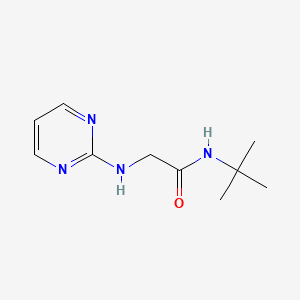

n-(Tert-butyl)-2-(pyrimidin-2-ylamino)acetamide

Description

Properties

Molecular Formula |

C10H16N4O |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

N-tert-butyl-2-(pyrimidin-2-ylamino)acetamide |

InChI |

InChI=1S/C10H16N4O/c1-10(2,3)14-8(15)7-13-9-11-5-4-6-12-9/h4-6H,7H2,1-3H3,(H,14,15)(H,11,12,13) |

InChI Key |

RHRMXTVMQRLRKD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)CNC1=NC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Tert-butyl)-2-(pyrimidin-2-ylamino)acetamide typically involves the reaction of tert-butylamine with 2-chloropyrimidine, followed by the introduction of an acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

n-(Tert-butyl)-2-(pyrimidin-2-ylamino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of halogenated pyrimidine derivatives.

Scientific Research Applications

n-(Tert-butyl)-2-(pyrimidin-2-ylamino)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-(Tert-butyl)-2-(pyrimidin-2-ylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Steric Considerations : The naphthylmethyl group in 5g imposes greater steric hindrance compared to the phenyl groups in 3i and 3h.

Physicochemical Properties

Available data for analogs are summarized below (Table 2):

*Typical yields for MCR-derived acetamides range from 40–50% .

Hypotheses for Compound 3i :

- Melting Point: The pyrimidin-2-ylamino group’s hydrogen-bonding capability may elevate the melting point relative to 3h (184–186°C) or 5g (174°C).

- Solubility: Increased polarity from the pyrimidine ring could reduce solubility in nonpolar solvents compared to 3h or 3m.

Research Implications and Limitations

- Biological Potential: The pyrimidine moiety in 3i may enhance binding to biological targets (e.g., kinases or nucleic acids) compared to phenyl or piperidine derivatives .

- Limitations : Absence of spectral or bioactivity data for 3i necessitates further characterization to validate hypotheses.

References : Unimolecular Exciplexes, 2017. Multicomponent Reactions, Chandgude et al. Multicomponent Reactions, Chandgude et al. (Additional Compounds).

Q & A

Q. What are the established synthetic routes for N-(tert-butyl)-2-(pyrimidin-2-ylamino)acetamide, and how are intermediates characterized?

The compound is typically synthesized via multicomponent reactions. For example, a related derivative, N-(tert-butyl)-2-phenyl-2-(pyrimidin-2-ylamino)acetamide, was prepared using a one-pot protocol involving aniline derivatives, tert-butyl isocyanide, and pyrimidin-2-amine . Key intermediates are characterized by:

- 1H/13C NMR spectroscopy : For example, pyrimidin-2-ylamino intermediates show characteristic aromatic proton shifts (δ 8.3–8.5 ppm for pyrimidine protons) and tert-butyl group signals (δ 1.33 ppm, singlet) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 317.1415) .

- Column chromatography : Purification using silica gel with solvent systems like CH₂Cl₂/isopropanol (9.5:0.5) .

Q. How should researchers handle and store this compound to ensure stability?

While direct stability data for this compound is limited, analogous tert-butyl-containing acetamides are hygroscopic and sensitive to heat. Recommended practices include:

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : Key signals include:

- FT-IR : Amide C=O stretch (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

Yield optimization strategies include:

- Catalyst screening : Use of coupling agents like 1,1-carbonyldiimidazole (CDI) to activate carboxylic acid intermediates, improving amide bond formation efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of pyrimidin-2-amine intermediates .

- Temperature control : Reactions conducted at 0–5°C reduce side reactions (e.g., tert-butyl group hydrolysis) .

- Example : A 53% yield was achieved for a related compound using CDI-mediated coupling under nitrogen .

Q. How can contradictory NMR data for pyrimidin-2-ylamino acetamides be resolved?

Discrepancies in spectral data often arise from:

- Tautomerism : Pyrimidin-2-ylamino groups may exhibit keto-enol tautomerism, altering peak splitting patterns. Use deuterated DMSO or D₂O exchange to identify labile protons .

- Impurity profiling : Compare experimental HRMS with theoretical values (e.g., [M+H]+ deviation < 2 ppm) to rule out byproducts .

- Dynamic NMR : Variable-temperature NMR can resolve overlapping signals caused by conformational flexibility .

Q. What computational methods support the design of this compound derivatives with enhanced bioactivity?

- Molecular docking : Screen against target proteins (e.g., cholinesterase enzymes) using software like AutoDock Vina. Pyrimidine moieties often engage in π-π stacking with aromatic residues .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 for optimal blood-brain barrier penetration) .

- DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

Q. How can researchers validate the biological activity of this compound in enzymatic assays?

- Cholinesterase inhibition assays : Use Ellman’s method with acetylthiocholine as substrate. IC₅₀ values are determined via dose-response curves (e.g., 10–100 μM range) .

- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization in neuronal cell lines .

- Control experiments : Compare with known inhibitors (e.g., donepezil) and include vehicle-only controls to rule out solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.